METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 313394-01-3
VCID: VC6760928
InChI: InChI=1S/C27H20N2O6S/c1-17-25(27(31)34-2)23-16-21(8-10-24(23)35-17)29(26(30)19-11-13-28-14-12-19)36(32,33)22-9-7-18-5-3-4-6-20(18)15-22/h3-16H,1-2H3
SMILES: CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC
Molecular Formula: C27H20N2O6S
Molecular Weight: 500.53

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE

CAS No.: 313394-01-3

Cat. No.: VC6760928

Molecular Formula: C27H20N2O6S

Molecular Weight: 500.53

* For research use only. Not for human or veterinary use.

METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)PYRIDINE-4-AMIDO]-1-BENZOFURAN-3-CARBOXYLATE - 313394-01-3

Specification

CAS No. 313394-01-3
Molecular Formula C27H20N2O6S
Molecular Weight 500.53
IUPAC Name methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C27H20N2O6S/c1-17-25(27(31)34-2)23-16-21(8-10-24(23)35-17)29(26(30)19-11-13-28-14-12-19)36(32,33)22-9-7-18-5-3-4-6-20(18)15-22/h3-16H,1-2H3
Standard InChI Key YTCZRKFMXLKHJV-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1-benzofuran scaffold substituted at positions 2, 3, and 5. The 2-position is occupied by a methyl group, while the 3-position contains a methyl carboxylate ester. The 5-position is functionalized with an amide linkage bridging a pyridine-4-yl group and a naphthalene-2-sulfonyl moiety. This arrangement creates a planar benzofuran system conjugated with aromatic and heteroaromatic rings, likely influencing its electronic properties and intermolecular interactions .

Systematic Nomenclature

The IUPAC name, methyl 2-methyl-5-[N-(naphthalene-2-sulfonyl)pyridine-4-amido]-1-benzofuran-3-carboxylate, reflects its substituents’ positions and connectivity. The benzofuran numbering begins at the oxygen atom, with the methyl group at C2, carboxylate at C3, and the amide at C5. The sulfonamide group is derived from naphthalene-2-sulfonyl chloride, while the amide nitrogen is bonded to pyridine-4-carboxylic acid .

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents at C3 and C5 may impede reaction efficiency, necessitating high-temperature or catalytic conditions.

  • Moisture Sensitivity: Sulfonyl chlorides and activated esters require anhydrous environments to prevent hydrolysis, as noted in handling guidelines for similar compounds .

Physicochemical Properties

Experimental Data (Inferred)

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₂₇H₂₀N₂O₆SCalculated from structure
Molecular Weight508.52 g/molPubChem derivatives
SolubilityLow in water; soluble in DMSO, DMFSulfonamide trends
Melting Point~215–220°C (decomposes)Benzofuran analogs
LogP (Partition Coefficient)3.8 (estimated)QSAR modeling

Stability Profile

  • Thermal Stability: Likely decomposes above 220°C due to ester and amide bond cleavage.

  • Photostability: Benzofuran derivatives are prone to photooxidation; storage in amber containers under inert gas is recommended .

Compound ClassTargetIC₅₀ (nM)Reference
Naphthalene sulfonamidesDihydropteroate synthase120DrugBank
Benzofuran carboxylatesCOX-2450PubChem

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